1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-2-12(10-13)11-28-16-21-8-9-22(16)29(26,27)15-6-4-14(5-7-15)23(24)25/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMPZIXWRNSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common synthetic routes may involve the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group into organic molecules . Industrial production methods may leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. The presence of the imidazole ring allows it to interact with various biological targets, making it a candidate for drug development. For instance:
- Anticancer Activity : Research has shown that similar imidazole derivatives exhibit inhibitory effects on cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis .
- Antimicrobial Properties : Compounds with sulfonyl groups have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:
- Reactions with Electrophiles and Nucleophiles : The nitrobenzenesulfonyl group can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-sulfur bonds .
- Formation of New Derivatives : By modifying the trifluoromethyl or sulfonyl groups, researchers can synthesize a variety of derivatives with tailored properties for specific applications.
Material Science
The incorporation of trifluoromethyl groups in organic materials is known to enhance thermal stability and chemical resistance. This compound can be explored for:
- Development of Coatings : Its unique chemical structure may lead to materials with improved durability and resistance to environmental factors.
- Polymer Chemistry : As an additive or modifier in polymer formulations, it could enhance the performance characteristics of polymers used in various applications.
Case Study 1: Anticancer Research
A study focused on the synthesis of imidazole derivatives revealed that compounds similar to the one exhibited potent activity against specific cancer cell lines. The mechanism involved inhibition of key signaling pathways related to cell proliferation and survival .
Case Study 2: Synthesis of Novel Derivatives
In another research project, scientists synthesized a series of sulfonamide derivatives from sulfonyl chlorides and cyclic imines. These derivatives were characterized by their unique reactivity profiles and potential applications in drug discovery .
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrobenzenesulfonyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The table below compares Compound A with structurally related imidazole and sulfonyl/thioether-containing derivatives:
Key Observations:
- Lipophilicity : The 3-trifluoromethylbenzylthio group increases lipophilicity relative to dichlorophenyl (in ) or fluorophenyl (in ) analogs, which may improve membrane permeability .
- Synthetic Routes : Compound A likely shares synthetic strategies with analogs, such as condensation of sulfonyl chlorides with thiol-containing intermediates (e.g., sodium metabisulfite-mediated reactions in ).
Pharmacological and Physicochemical Properties
While direct bioactivity data for Compound A is unavailable, analogs provide insights:
- Antimicrobial Activity : 2-(4-Substitutedphenyl)-4,5-diphenylimidazoles exhibit antimicrobial effects, suggesting that Compound A’s nitro and CF₃ groups could enhance such activity .
- Metabolic Stability : The CF₃ group in Compound A may reduce oxidative metabolism compared to methyl or chloro substituents, as seen in .
- Solubility : Unlike the methanesulfonate salt in , Compound A lacks ionic groups, likely reducing aqueous solubility but improving lipid bilayer penetration .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy: Compound A’s IR spectrum would show ν(NO₂) stretches near 1520–1350 cm⁻¹, ν(CF₃) near 1100–1250 cm⁻¹, and ν(C=S) (if present) near 1250 cm⁻¹, similar to thioether-containing analogs .
Tautomerism and Stability
Unlike triazole derivatives (e.g., ), Compound A’s 4,5-dihydroimidazole core lacks aromatic conjugation, reducing tautomeric possibilities. This increases structural rigidity compared to tautomer-prone 1,2,4-triazoles .
Biological Activity
The compound 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, featuring a nitrobenzenesulfonyl group and a trifluoromethyl substitution, positions it as a candidate for various therapeutic applications.
Chemical Structure
The chemical formula of the compound is . The structural components include:
- A dihydroimidazole core, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and potentially alters pharmacokinetics.
- A sulfonyl moiety that may influence interactions with biological targets.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit biological activity:
Anticancer Activity
Recent studies have shown that similar imidazole derivatives possess significant anticancer properties. For instance, compounds with structural similarities were tested against various human cancer cell lines, demonstrating IC50 values ranging from 2.38 to 3.77 μM, indicating potent cytotoxic effects against cervical and bladder cancer cells . The presence of electron-withdrawing groups like nitro and trifluoromethyl is believed to enhance the anticancer activity by stabilizing the active form of the drug .
Antimicrobial Properties
Imidazole derivatives are frequently evaluated for their antimicrobial activity. Compounds structurally related to 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Studies
- Anticancer Activity : A study highlighted the activity of structurally related sulfonamide compounds against cancer cell lines. The most active compound demonstrated an IC50 value of 2.38 μM against the SISO cervical cancer cell line, suggesting that similar modifications in the target compound could yield comparable or enhanced efficacy .
- Mechanism of Action : Another investigation into imidazole derivatives indicated that they may induce apoptosis in cancer cells. For instance, exposure to certain derivatives led to an increase in early apoptotic cells, emphasizing the potential apoptotic pathways activated by these compounds .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| Compound A | Structure A | 2.38 | SISO (Cervical Cancer) |
| Compound B | Structure B | 3.77 | RT-112 (Bladder Cancer) |
| Compound C | Structure C | 14.74 | SISO (Cervical Cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
